(1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine
CAS No.:
Cat. No.: VC17194241
Molecular Formula: C10H9F2N3
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9F2N3 |
|---|---|
| Molecular Weight | 209.20 g/mol |
| IUPAC Name | [1-(2,4-difluorophenyl)pyrazol-4-yl]methanamine |
| Standard InChI | InChI=1S/C10H9F2N3/c11-8-1-2-10(9(12)3-8)15-6-7(4-13)5-14-15/h1-3,5-6H,4,13H2 |
| Standard InChI Key | BXHACUCYPQRRJN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1F)F)N2C=C(C=N2)CN |
Introduction
(1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine is a pyrazole derivative characterized by the presence of a difluorophenyl group attached to the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms and are known for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.
Synthesis
The synthesis of (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine typically involves multi-step synthetic routes. These routes require careful control of reaction conditions to optimize yield and purity. While specific synthesis protocols are not detailed in the available literature, general methods for pyrazole derivatives often involve condensation reactions or cyclization processes.
Biological Activities and Potential Applications
Pyrazole derivatives have shown promise in medicinal chemistry due to their diverse biological activities. Compounds with similar structures have been explored for their anti-inflammatory, analgesic, and antimicrobial properties. The presence of the difluorophenyl group in (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine may enhance its interaction with biological targets or alter its pharmacokinetic profile, potentially leading to improved therapeutic efficacy.
Comparison with Similar Compounds
| Compound Name | Structure | Notable Features |
|---|---|---|
| (1-(2,4-Difluorophenyl)-1H-pyrazol-4-yl)methanamine | Difluorophenyl attached to pyrazole ring | Electron-withdrawing effects, potential for enhanced biological activity |
| 1-(Phenyl)-1H-pyrazol-4-amine | Lacks fluorine substituents | Similar biological activity but different electronic properties |
| 3-Methyl-1-(2-fluorophenyl)-1H-pyrazole | Contains a methyl group | Different electronic properties due to the methyl group |
| 4-Amino-3-(trifluoromethyl)-1H-pyrazole | Contains trifluoromethyl group | Potential for different reactivity due to the trifluoromethyl group |
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